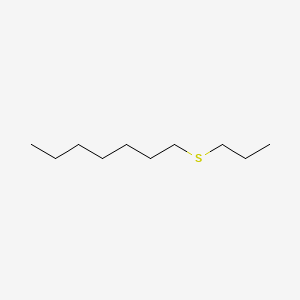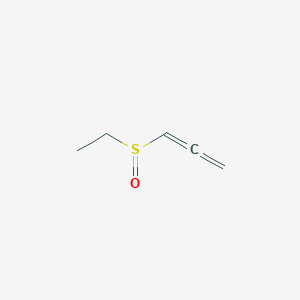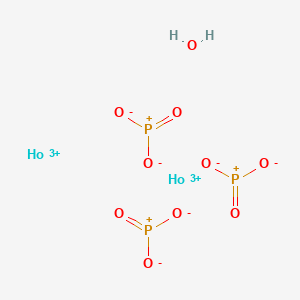
Dioxido(oxo)phosphanium;holmium(3+);hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxido(oxo)phosphanium;holmium(3+);hydrate is a chemical compound with the molecular formula 3[HO3P-2]2[Ho+3]H2O It is composed of holmium, a rare earth element, and a dioxido(oxo)phosphanium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dioxido(oxo)phosphanium;holmium(3+);hydrate typically involves the reaction of holmium salts with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is isolated through crystallization. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade holmium salts and phosphoric acid. The reaction is conducted in large reactors, and the product is purified through multiple crystallization steps to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dioxido(oxo)phosphanium;holmium(3+);hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The dioxido(oxo)phosphanium group can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state holmium compounds, while reduction may produce lower oxidation state species. Substitution reactions can result in a variety of holmium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Dioxido(oxo)phosphanium;holmium(3+);hydrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other holmium compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of dioxido(oxo)phosphanium;holmium(3+);hydrate involves its interaction with molecular targets and pathways in the system it is applied to. In biological systems, it may interact with proteins, enzymes, and other biomolecules, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dioxido(oxo)phosphanium;erbium(3+);hydrate
- Dioxido(oxo)phosphanium;yttrium(3+);hydrate
- Dioxido(oxo)phosphanium;lanthanum(3+);hydrate
Uniqueness
Dioxido(oxo)phosphanium;holmium(3+);hydrate is unique due to the presence of holmium, which imparts specific properties such as magnetic behavior and luminescence. These properties make it distinct from similar compounds containing other rare earth elements.
Eigenschaften
CAS-Nummer |
34054-53-0 |
|---|---|
Molekularformel |
H2Ho2O10P3+3 |
Molekulargewicht |
584.79 g/mol |
IUPAC-Name |
dioxido(oxo)phosphanium;holmium(3+);hydrate |
InChI |
InChI=1S/2Ho.3HO3P.H2O/c;;3*1-4(2)3;/h;;3*(H,1,2,3);1H2/q2*+3;;;;/p-3 |
InChI-Schlüssel |
JIHGYGZAQAORJL-UHFFFAOYSA-K |
Kanonische SMILES |
O.[O-][P+](=O)[O-].[O-][P+](=O)[O-].[O-][P+](=O)[O-].[Ho+3].[Ho+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


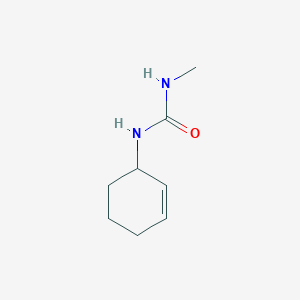
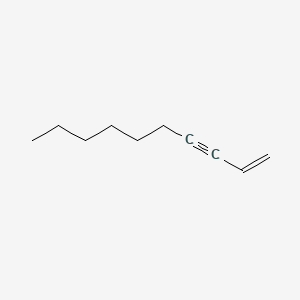
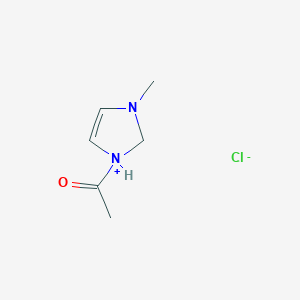
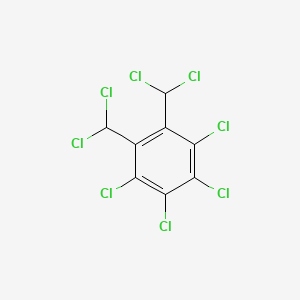
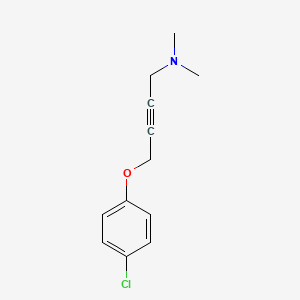
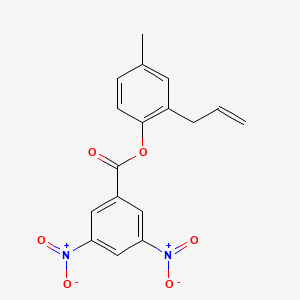
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
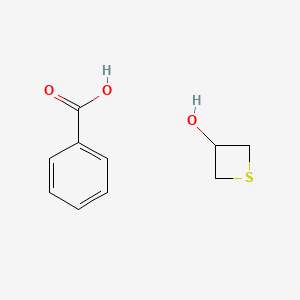
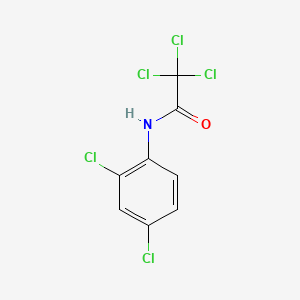
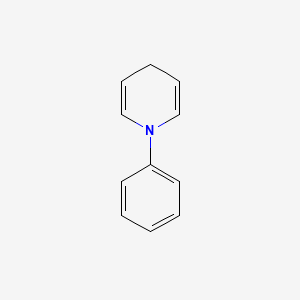
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)
![Phenol, 2-[(3-phenyloxiranyl)carbonyl]-](/img/structure/B14686321.png)
